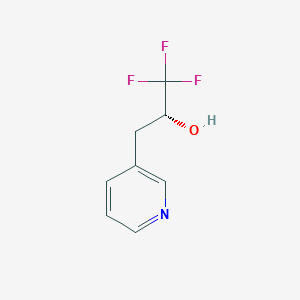
Aluminum;copper;oxygen(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper aluminum oxide is a compound that combines copper and aluminum oxides, typically represented by the formula CuAlO₂. This compound is known for its unique properties, including high thermal stability, electrical conductivity, and catalytic activity. It is widely used in various industrial and scientific applications due to these characteristics.
Méthodes De Préparation
Copper aluminum oxide can be synthesized through several methods, including:
Mechanochemical Synthesis: This involves the reduction of copper oxide with aluminum in a high-energy ball mill.
Internal Oxidation: This method involves the oxidation of a copper-aluminum alloy to form a dispersion of aluminum oxide within the copper matrix.
High-Temperature Solid-State Reaction: Copper oxide and aluminum oxide are mixed and heated to high temperatures (typically between 700°C and 1000°C) to form copper aluminum oxide.
Analyse Des Réactions Chimiques
Copper aluminum oxide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its constituent oxides under certain conditions.
Substitution: Copper aluminum oxide can undergo substitution reactions where other metal ions replace copper or aluminum ions in the lattice structure.
Common reagents used in these reactions include oxygen, hydrogen, and various reducing agents. The major products formed depend on the specific reaction conditions but often include simpler oxides like CuO, Al₂O₃, and CO₂.
Applications De Recherche Scientifique
Copper aluminum oxide has a wide range of applications in scientific research:
Energy Storage: The compound is investigated for its potential use in energy storage systems due to its high thermal stability and electrical conductivity.
Environmental Remediation: Copper aluminum oxide is used in the removal of pollutants from wastewater and air due to its catalytic properties.
Biomedical Applications: Research is ongoing into its use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of copper aluminum oxide in catalytic processes often involves the creation of oxygen vacancies and the interaction of these vacancies with reactant molecules. For example, in CO oxidation, the oxygen vacancies on the surface of the catalyst play a crucial role in the adsorption and activation of CO molecules, leading to their conversion to CO₂ . The molecular targets and pathways involved depend on the specific application but generally involve redox reactions facilitated by the compound’s unique surface properties.
Comparaison Avec Des Composés Similaires
Copper aluminum oxide can be compared with other similar compounds such as:
Aluminum Oxide (Al₂O₃): Known for its high hardness and thermal stability, aluminum oxide is widely used as an abrasive and in refractory materials.
Copper Oxide (CuO): This compound is commonly used in catalysis and as a pigment.
Copper(I) β″ Alumina (Cu₅Mg₂Al₃₁O₅₁): This compound is used in advanced materials and has unique electrical properties.
Copper aluminum oxide is unique in that it combines the properties of both copper and aluminum oxides, resulting in a material with enhanced thermal stability, electrical conductivity, and catalytic activity.
Propriétés
Formule moléculaire |
AlCuO+3 |
|---|---|
Poids moléculaire |
106.53 g/mol |
Nom IUPAC |
aluminum;copper;oxygen(2-) |
InChI |
InChI=1S/Al.Cu.O/q+3;+2;-2 |
Clé InChI |
UNRNJMFGIMDYKL-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[Al+3].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)
![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)




![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)
![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)


![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)
